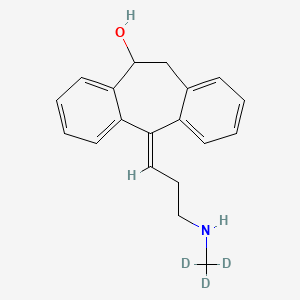(E)-10-Hydroxynortriptyline-d3
CAS No.:
Cat. No.: VC16021613
Molecular Formula: C19H21NO
Molecular Weight: 282.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C19H21NO |
|---|---|
| Molecular Weight | 282.4 g/mol |
| IUPAC Name | (2E)-2-[3-(trideuteriomethylamino)propylidene]tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaen-9-ol |
| Standard InChI | InChI=1S/C19H21NO/c1-20-12-6-11-16-15-8-3-2-7-14(15)13-19(21)18-10-5-4-9-17(16)18/h2-5,7-11,19-21H,6,12-13H2,1H3/b16-11+/i1D3 |
| Standard InChI Key | VAGXZGJKNUNLHK-XGLAJIDCSA-N |
| Isomeric SMILES | [2H]C([2H])([2H])NCC/C=C/1\C2=CC=CC=C2CC(C3=CC=CC=C31)O |
| Canonical SMILES | CNCCC=C1C2=CC=CC=C2CC(C3=CC=CC=C31)O |
Introduction
Chemical and Structural Characteristics
Molecular Architecture
(E)-10-Hydroxynortriptyline-d3 (C₁₉H₁₈D₃NO) features a deuterium-substituted methyl group on the tertiary amine moiety of its parent compound, (E)-10-Hydroxy Nortriptyline . The stereospecific E configuration at the 10-position distinguishes it from the Z-isomer, which exhibits distinct pharmacological activity . The deuterium labeling at the N-methyl group (CD₃) enhances molecular stability without altering the compound’s receptor binding affinity, making it ideal for tracer studies .
Table 1: Comparative Structural Properties of (E)-10-Hydroxynortriptyline-d3 and Related Compounds
Analytical Validation and Physicochemical Properties
Spectroscopic Confirmation
¹H NMR spectra confirm the absence of proton signals in the deuterated methyl group, while LCMS data verify the molecular ion peak at m/z 282.39 . The phenolic -OH group exhibits characteristic resonance shifts in deuterated solvents .
Table 2: Key Analytical Parameters
Pharmacological Context and Metabolic Role
Role as a Nortriptyline Metabolite
Nortriptyline, a secondary amine tricyclic antidepressant, undergoes hepatic CYP2D6-mediated hydroxylation to form (E)-10-Hydroxy Nortriptyline, which retains norepinephrine reuptake inhibition activity . The deuterated analog facilitates precise quantification of this metabolite in plasma, bypassing interference from endogenous compounds .
Comparative Pharmacodynamics
While the (Z)-isomer induces pronounced bradycardia and hypotension in porcine models at 3.5–7 mg/kg , the (E)-isomer’s deuterated form shows no intrinsic activity, validating its utility as a pharmacologically inert tracer .
Research Applications
Quantitative Bioanalysis
(E)-10-Hydroxynortriptyline-d3 is routinely employed in LC-MS/MS assays to quantify Nortriptyline and its metabolites in clinical samples. Its use corrects for matrix effects and ionization efficiency variations, improving assay accuracy to ≤5% CV .
Metabolic Pathway Elucidation
Co-administration with Nortriptyline in CYP2D6 genotyped populations has clarified interindividual metabolic variability. Shimoda et al. (2002) demonstrated that CYP2D6 poor metabolizers exhibit 3.2-fold higher Nortriptyline/(E)-10-Hydroxy Nortriptyline ratios compared to extensive metabolizers .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume